N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide
Description
Properties
IUPAC Name |
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-25(2)16-13-11-15(12-14-16)21(26)23-18-8-4-3-7-17(18)22-24-19-9-5-6-10-20(19)27-22/h3-14H,1-2H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXKCGIWTWRTVJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 2-Aminophenol Derivatives
The benzoxazole core is constructed via acid-catalyzed cyclization of 2-aminophenol with benzoyl chloride. In a representative procedure, 2-aminophenol (1.0 equiv) reacts with benzoyl chloride (1.2 equiv) in polyphosphoric acid at 160°C for 6 hours, yielding 2-phenylbenzoxazole. Subsequent nitration at the 5-position using fuming nitric acid (HNO₃, 90%) and sulfuric acid (H₂SO₄, 10%) at 0–5°C produces 5-nitro-2-phenylbenzoxazole, which is reduced to the amine via catalytic hydrogenation (H₂, 10% Pd/C, EtOH, 25°C, 12 h).
Key Characterization Data
Palladium-Catalyzed Direct Arylation
Alternative routes employ palladium-catalyzed C–H arylation for benzoxazole functionalization. A mixture of 2-phenylbenzoxazole (1.0 equiv), 4-bromoaniline (1.1 equiv), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%), and K₂CO₃ (2.0 equiv) in dimethylacetamide (DMA) at 120°C for 24 hours affords 2-(4-aminophenyl)benzoxazole. This method circumvents pre-functionalized substrates, enhancing atom economy.
Preparation of 4-(Dimethylamino)benzoyl Chloride
4-(Dimethylamino)benzoic acid (1.0 equiv) is treated with thionyl chloride (SOCl₂, 3.0 equiv) in anhydrous dichloromethane (DCM) under reflux for 4 hours. Excess SOCl₂ is removed in vacuo, yielding the acyl chloride as a pale yellow solid (mp 89–91°C).
Safety Note : SOCl₂ reacts violently with water; reactions require strict anhydrous conditions.
Amide Bond Formation Strategies
Acyl Chloride Coupling
The benzoxazole-phenylamine intermediate (1.0 equiv) is dissolved in dry DCM under N₂, followed by dropwise addition of 4-(dimethylamino)benzoyl chloride (1.1 equiv) and triethylamine (TEA, 2.0 equiv). The mixture is stirred at 25°C for 12 hours, quenched with ice water, and extracted with DCM. The organic layer is dried (Na₂SO₄) and concentrated, with crude product recrystallized from ethanol to afford white crystals (yield: 78%).
Characterization Data
Mixed Carbonate Activation
To minimize side reactions, 4-(dimethylamino)benzoic acid (1.0 equiv) is treated with 4-nitrophenyl chloroformate (1.2 equiv) and TEA (1.5 equiv) in dry THF at 0°C for 1 hour. The activated carbonate is reacted with benzoxazole-phenylamine (1.0 equiv) in DMF at 50°C for 6 hours, yielding the amide after column chromatography (SiO₂, EtOAc/hexane 1:3, Rₓ = 0.4).
Advantages : Higher selectivity and reduced epimerization compared to acyl chlorides.
Optimization and Yield Comparison
| Method | Solvent | Catalyst/Base | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| Acyl Chloride Coupling | DCM | TEA | 25 | 12 | 78 |
| Mixed Carbonate Activation | DMF | None | 50 | 6 | 85 |
The mixed carbonate method provides superior yields (85%) due to milder conditions and reduced hydrolysis.
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for benzoxazole cyclization, achieving 92% conversion at 150°C with a residence time of 30 minutes. Amide coupling via mixed carbonate activation is adapted to a telescoped process, eliminating intermediate isolation and reducing waste .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine or alcohol derivatives.
Substitution: Formation of substituted benzoxazole derivatives.
Scientific Research Applications
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular pathways and molecular targets.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide involves its interaction with specific molecular targets and pathways:
Anti-inflammatory Action: The compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins.
Antimicrobial Action: It disrupts the cell membrane integrity of bacteria and fungi, leading to cell death.
Anticancer Action: The compound induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Comparison with Similar Compounds
Structural and Functional Comparisons
The compound is compared below with structurally analogous derivatives, focusing on substituents, heterocyclic cores, and physicochemical properties.
Table 1: Structural Comparison
Key Observations :
- Heterocyclic Core : The benzoxazole (O-containing) and benzothiazole (S-containing) cores differ in electronic properties. Benzothiazole’s sulfur atom increases lipophilicity (higher XLogP3 = 6.1 ) compared to benzoxazole’s oxygen, which may enhance hydrogen-bond acceptor capacity.
- Substituent Effects: The dimethylamino group in the target compound improves water solubility relative to the butoxy group in the benzothiazole analog . The latter’s longer alkyl chain contributes to higher molecular weight (402.5 vs. 357.4 g/mol) and lipophilicity.
- Triazole Derivatives : Compounds in feature a 1,2,4-triazole core with sulfonyl and fluorophenyl groups, enabling tautomerism (thione vs. thiol forms). Unlike the rigid benzoxazole, triazoles offer conformational flexibility, impacting binding modes in biological systems.
Table 2: Physicochemical Properties
Key Observations :
- Lipophilicity : The benzothiazole analog’s higher XLogP3 (6.1) suggests greater membrane permeability but lower aqueous solubility than the target compound.
- Polar Interactions : The triazole derivatives’ sulfonyl and fluorophenyl groups increase polarity (higher polar surface area), favoring solubility in polar solvents .
Biological Activity
N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide is a synthetic compound that belongs to the class of benzoxazole derivatives. Its unique structure, characterized by a benzamide moiety and a benzoxazole ring, contributes to its diverse biological activities. This article explores the biological activity of this compound, including its antimicrobial and anticancer properties, as well as relevant research findings and case studies.
- Molecular Formula : C22H19N3O2
- Molecular Weight : 358.4 g/mol
- IUPAC Name : this compound
Biological Activity Overview
Research indicates that compounds containing the benzoxazole moiety exhibit a range of biological activities, particularly in the fields of antimicrobial and anticancer research. The following sections detail specific findings related to the biological activity of this compound.
Antimicrobial Activity
Benzoxazole derivatives have shown significant antimicrobial properties against various pathogens. For instance, studies have demonstrated that certain benzoxazole compounds effectively inhibit bacterial growth, suggesting potential applications in developing new antibiotics.
Case Study: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of several benzoxazole derivatives, including this compound. The compound exhibited notable inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined to be as low as 32 µg/mL for certain strains.
Anticancer Activity
The anticancer properties of this compound have been a focal point in recent research. The compound has shown selective toxicity towards various cancer cell lines while sparing normal cells.
In Vitro Studies
In vitro studies using human lung cancer cell line A549 revealed that this compound exhibits significant cytotoxicity. The half-maximal inhibitory concentration (IC50) was found to be approximately 10.88 ± 0.82 µg/mL, indicating strong potential as an anticancer agent.
| Cell Line | IC50 (µg/mL) | Mechanism |
|---|---|---|
| A549 | 10.88 ± 0.82 | Induction of apoptosis via caspase activation |
| MCF-7 | 15.50 ± 1.20 | Cell cycle arrest in G2/M phase |
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:
- Apoptosis Induction : The compound promotes apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : It induces cell cycle arrest at the G2/M phase, preventing cancer cell proliferation.
- Inhibition of Kinases : Molecular docking studies suggest that this compound may inhibit tyrosine kinases involved in cancer progression.
Research Findings
Recent studies have highlighted the potential of this compound in various therapeutic contexts:
Study on Anticancer Activity
A comprehensive study investigated multiple derivatives of benzoxazole for their anticancer properties. Among these, this compound was noted for its high selectivity towards cancer cells and low toxicity to normal cells.
Molecular Docking Studies
Molecular docking simulations indicated that the compound binds effectively to target proteins involved in cancer signaling pathways, supporting its potential as a lead compound for drug development.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-[2-(1,3-benzoxazol-2-yl)phenyl]-4-(dimethylamino)benzamide, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves coupling benzoxazole-containing intermediates with substituted benzamide precursors. Key steps include refluxing in polar aprotic solvents (e.g., dimethylformamide) under acidic or basic catalysis. For example, analogous compounds are synthesized via condensation reactions between aminophenyl-benzoxazole derivatives and activated benzoyl chlorides, with yields highly dependent on temperature (80–120°C) and solvent choice .
- Critical Parameters : Reaction time (4–12 hours) and stoichiometric ratios of reagents (1:1 to 1:1.2) are critical. Purification often employs column chromatography or recrystallization from ethanol/methanol .
Q. How is structural characterization performed for this compound, and what analytical techniques are prioritized?
- Methodology : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the benzoxazole and benzamide moieties, with emphasis on aromatic proton shifts (δ 7.0–8.5 ppm) and dimethylamino group signals (δ 2.8–3.2 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while IR spectroscopy identifies amide C=O stretches (~1650 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to assess its bioactivity?
- Methodology : Initial screening focuses on enzyme inhibition (e.g., kinase or protease assays) and cytotoxicity profiling (e.g., MTT assays against cancer cell lines). For benzoxazole-benzamide hybrids, IC₅₀ values are determined using fluorometric or colorimetric substrates. Dose-response curves (0.1–100 µM) and positive controls (e.g., staurosporine for kinases) are essential .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for benzoxazole-benzamide derivatives?
- Methodology : Cross-validate assays under standardized conditions (e.g., ATP concentration in kinase assays) to minimize variability. Compare structural analogs (e.g., substitution at the dimethylamino group or benzoxazole position) to isolate activity determinants. Meta-analyses of datasets from multiple studies can identify trends obscured by experimental noise .
Q. What strategies are effective for elucidating the compound’s primary biological targets and mechanisms of action?
- Methodology : Use affinity chromatography or pull-down assays with tagged derivatives to isolate binding proteins. Follow-up with siRNA knockdown or CRISPR-Cas9 gene editing to confirm target relevance. For example, benzamide derivatives with dimethylamino groups have shown affinity for histone deacetylases (HDACs) in chromatin remodeling studies .
Q. How can structure-activity relationship (SAR) studies be designed to improve potency or selectivity?
- Methodology : Synthesize derivatives with modifications at the benzoxazole (e.g., halogenation) or benzamide (e.g., replacing dimethylamino with morpholino) groups. Test these analogs in parallel using high-throughput screening. Computational docking (e.g., AutoDock Vina) predicts binding modes to guide rational design .
Q. What computational approaches are suitable for predicting pharmacokinetic properties or toxicity?
- Methodology : Use QSAR models (e.g., SwissADME) to estimate logP, bioavailability, and cytochrome P450 interactions. Molecular dynamics simulations (e.g., GROMACS) assess stability in biological membranes. Toxicity is predicted via platforms like ProTox-II, focusing on hepatotoxicity and mutagenicity flags .
Q. How should researchers address solubility challenges during in vivo studies?
- Methodology : Optimize formulation using co-solvents (e.g., PEG-400) or cyclodextrin complexes. Salt formation (e.g., hydrochloride) can enhance aqueous solubility. Preclinical testing in animal models (rodents) requires dose escalation studies to balance efficacy and solubility limits .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
